molecular formula C12H17N3O B1489148 2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide CAS No. 1339372-14-3

2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B1489148
CAS No.: 1339372-14-3
M. Wt: 219.28 g/mol
InChI Key: KEXLEOYVAYDPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide ( 1339372-14-3) is an organic compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . This acetamide derivative features a polar topological surface area of 58.4 Ų and an XLogP3 value of -0.2, indicating high hydrophilicity and favorable solubility properties for biological assays . The structure contains a 3-aminoazetidine ring, a versatile scaffold in medicinal chemistry, linked via an acetamide chain to a 2-methylphenyl (o-tolyl) group. Acetamide derivatives are recognized as vital intermediates in pharmaceutical research, with structural analogs appearing in studies for anticonvulsant agents . The 3-aminoazetidine moiety provides key hydrogen bond donor and acceptor sites, which can be critical for interacting with biological targets. This makes the compound a valuable building block for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound in the synthesis of novel chemical entities or as a standard in analytical and pharmacological research. This product is available for research and development purposes. It is supplied with a purity of 95% or greater and is offered in various quantities to support laboratory-scale work . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-4-2-3-5-11(9)14-12(16)8-15-6-10(13)7-15/h2-5,10H,6-8,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXLEOYVAYDPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide, a compound with the molecular formula C₁₂H₁₇N₃O and a molecular weight of approximately 219.29 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an azetidine ring and an acetamide functional group, suggests significant pharmacological potential, particularly as an anti-inflammatory agent and central nervous system modulator.

The compound's reactivity is attributed to its functional groups. The acetamide moiety can hydrolyze in aqueous conditions, forming an acid and amine, while the amino group on the azetidine ring may engage in nucleophilic substitution reactions. These characteristics are essential for exploring its pharmaceutical applications.

Pharmacological Potential

Preliminary studies indicate that 2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide exhibits notable biological activity. Compounds with similar structures have been recognized for their potential as:

  • Anti-inflammatory agents
  • Analgesics
  • CNS modulators

The azetidine ring may enhance interactions with biological targets, making this compound a candidate for further drug development research.

The mechanism of action involves the compound's interaction with specific molecular targets. The strain in the azetidine ring allows it to interact with enzymes and proteins, potentially inhibiting their functions. The phenylacetamide part can also engage various biological pathways, contributing to its overall activity.

Comparative Analysis with Similar Compounds

A comparison of 2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide with structurally similar compounds reveals variations that may influence biological activity:

Compound NameMolecular FormulaUnique Features
2-(3-aminoazetidin-1-yl)-N-(3-methylbutyl)acetamideC₁₂H₁₉N₃OVariation in alkyl side chain affecting solubility
N-(3-methylphenyl)acetamideC₉H₁₁NOLacks azetidine structure; simpler amide
2-Methyl-N-(((3-methylphenyl)amino)carbonyl)-1-piperidineacetamideC₁₆H₂₃N₃O₂Contains piperidine instead of azetidine

These variations may confer distinct advantages regarding selectivity and efficacy compared to 2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide.

Comparison with Similar Compounds

Structural and Functional Differences

  • Ring Size and Flexibility: The target compound’s 3-aminoazetidine (4-membered ring) offers greater rigidity compared to pyrrolidinone (5-membered, ) or thiomorpholinone (6-membered, ). Smaller rings may enhance binding selectivity in biological targets but reduce metabolic stability. Benzothiazole derivatives (e.g., ) incorporate aromatic systems, improving π-π stacking interactions but increasing molecular weight.
  • Substituent Effects: The 2-methylphenyl group is common in multiple analogs (), contributing to lipophilicity (logP ~0.7–1.2) and steric hindrance. Replacement with pyridine () or phenoxy groups () alters solubility and target engagement. Amino groups (e.g., 3-aminoazetidine vs. 3-aminophenyl in ) influence hydrogen-bonding capacity and charge distribution, critical for interactions with enzymes or receptors.
  • Pyrrolidinone derivatives () modulate neurotransmitter systems, highlighting the role of cyclic amines in CNS-targeted therapies.

Physicochemical Properties

  • logP and Solubility: The target compound’s estimated logP (~1.2) suggests moderate lipophilicity, comparable to thiomorpholinone derivatives (logP 0.697, ). Lower logP values in pyridine analogs () may improve aqueous solubility.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide generally follows these key stages:

Azetidine Ring Construction Methods

Intramolecular Nucleophilic Substitution
This is the most common method for azetidine synthesis, involving the nucleophilic attack of an amine on an electrophilic carbon within the same molecule, leading to cyclization into a four-membered azetidine ring. This method requires careful control of steric and electronic factors to favor ring closure over side reactions.

  • Typically, primary or secondary alkyl halides serve as electrophilic centers.
  • Base-promoted conditions are used to facilitate the nucleophilic attack.
  • Steric hindrance at the electrophilic carbon significantly affects the reaction efficiency.

Other Methods

  • Ring contraction from larger nitrogen heterocycles.
  • Ni-catalyzed cross-coupling followed by intramolecular cyclization.
  • Corey-Chaykovsky-type reactions with sulfur ylides to form azetidines from N-arylsulfonylaziridines.

Functionalization to Introduce the 3-Amino Group

  • Amino substitution at the 3-position of azetidine can be achieved by starting from 3-substituted azetidine precursors or by post-cyclization functional group transformations.
  • 1,2-Addition of organometallic reagents to 3-azetidinones followed by reduction can yield 3-azetidinol intermediates, which can be converted to amino derivatives with high diastereoselectivity.
  • Protection and deprotection strategies are often employed to selectively functionalize the azetidine ring.

Formation of the Acetamide Linkage

The acetamide moiety linked to the 2-methylphenyl group is typically formed by coupling the azetidine amine with an appropriate acetic acid derivative bearing the 2-methylphenyl substituent.

Peptide Coupling Reagents

  • Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) are used to activate the carboxylic acid for amide bond formation.
  • The reaction is usually carried out in polar aprotic solvents like DMF at room temperature under nitrogen atmosphere.

Reductive Amination

  • An alternative method involves the reaction of the amine with an aldehyde derivative of the acetic acid moiety, followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)3) to yield the amide.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Description Yield/Notes
1. Azetidine ring formation Intramolecular nucleophilic substitution of linear amine-halide precursor under base-promoted conditions (e.g., K2CO3) in DMF at elevated temperature (70°C overnight) Cyclization to form azetidine core Moderate to good yields, sensitive to sterics
2. Amino group introduction Use of 3-azetidinone intermediate followed by 1,2-addition of organometallic reagent and reduction Stereoselective introduction of amino group at C3 High diastereoselectivity achieved
3. Acetamide coupling Reaction of azetidine amine with 2-methylphenylacetic acid activated by HATU/HOAt in DMF at room temperature Formation of amide bond linking azetidine and 2-methylphenyl moiety Yields typically above 70%
4. Purification Flash column chromatography or preparative HPLC using gradients of MeOH/DCM or acetonitrile/formic acid aqueous solutions Isolation of pure product Purity confirmed by NMR and MS

Detailed Research Findings on Preparation

  • A microwave-assisted borylation and coupling methodology has been reported for related acetamides, facilitating rapid synthesis under mild conditions with good yields.
  • The use of HATU and HOAt as coupling reagents provides high efficiency and selectivity in amide bond formation, minimizing side reactions and racemization.
  • Reductive amination with sodium triacetoxyborohydride allows for mild and selective conversion of aldehydes to amines, useful in modifying azetidine derivatives.
  • Structural analysis and spectroscopic characterization (NMR, MS) confirm the successful synthesis and purity of the target compound.
  • The steric and electronic environment around the azetidine ring significantly influences the success of cyclization and functionalization steps, requiring optimization of reaction parameters.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions/Values Comments
Solvent DMF, DCM, Ethanol Polar aprotic solvents favored for coupling
Temperature Room temperature to 140°C (microwave-assisted) Elevated temps for cyclization and coupling
Coupling reagents HATU, HOAt Efficient amide bond formation
Bases K2CO3, triethylamine Facilitate nucleophilic substitution
Reaction time 3 h to overnight Depends on step and conditions
Purification Flash chromatography, preparative HPLC Ensures high purity
Yields 35% to >70% Varies with step and substrate

Q & A

Q. What safety protocols are essential for handling this compound?

  • Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles (LD50 >500 mg/kg in rodents suggests moderate toxicity) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.